3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine (3CP5TP) is an important organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used for a variety of reactions, including Friedel-Crafts acylation, alkylation, and nitration. 3CP5TP is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. In addition, it is used in the synthesis of heterocyclic compounds, which are important for drug discovery and development.
Scientific Research Applications
Catalysis and Organic Synthesis
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine plays a role in catalytic processes and the synthesis of complex molecules. It is utilized in the formation of pyrrolidines through cationic cyclisation, where sulfonamides serve as novel terminators, enabling the efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, it aids in the vicarious nucleophilic substitution of pyridines, offering pathways to substituted pyridinium and triazinium derivatives (Nagata et al., 1993).
Material Science
In material science, this compound contributes to the development of novel materials. For example, it's used in synthesizing thermally activated delayed fluorescent materials, indicating its potential in improving photoluminescence quantum yields and offering insights into acceptor selection for new thermally activated delayed fluorescent (TADF) molecules (Wu et al., 2021).
Molecular Modeling and Experimental Studies
This compound also features in molecular modeling and experimental studies, showcasing its utility in understanding and predicting the properties of ionic liquids. These studies help in developing ionic liquids with specific thermal and transport properties, facilitating advancements in various applications, from energy storage to separation technologies (Cadena et al., 2006).
Organic Transformations
Further research demonstrates its role in organic transformations, where it enables regioselective addition reactions, providing access to a variety of functionalized molecules. This capability is essential for synthesizing complex organic structures, offering routes to new compounds with potential applications in drug development and beyond (Yang et al., 2012).
Mechanism of Action
Target of Action
It is used as a reagent for the structure-based design of novel hcv ns5b thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . The HCV NS5B protein is a viral RNA-dependent RNA polymerase crucial for the replication of the Hepatitis C virus.
Mode of Action
Given its use in the design of HCV NS5B inhibitors, it may interact with the NS5B protein, potentially altering its function and inhibiting the replication of the Hepatitis C virus .
Biochemical Pathways
Given its potential role as an inhibitor of the hcv ns5b protein, it may impact the viral replication pathways of hepatitis c .
Result of Action
If it acts as an inhibitor of the hcv ns5b protein, it could potentially reduce or inhibit the replication of the hepatitis c virus within host cells .
Action Environment
Like many boronic acids and their esters, these compounds are only marginally stable in water . Therefore, the pH and the presence of water could potentially influence the stability and efficacy of this compound .
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-10-6-8(12(14,15)16)7-17-11(10)20(18,19)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARYFALNCQJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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